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molecular formula C14H26O B1206725 Sandalore CAS No. 65113-99-7

Sandalore

Cat. No. B1206725
M. Wt: 210.36 g/mol
InChI Key: NGYMOTOXXHCHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04052341

Procedure details

Into a one-liter stainless steel autoclave was charged 350 g (1.7 moles) of 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one, 26.3 g (7.5 wgt-%) of copper chromite, 0.1 g (0.03 wgt-%) of potassium hydroxide and 250 ml of sec.-butyl alcohol. The mixture was stirred and heated to 160° C under 300 psi hydrogen pressure and was hydrogenated until the hydrogen uptake ceased. The mixture was cooled to ambient temperature. The autoclave was vented and then the reaction mixture removed and filtered through a thin pad of Filter-cel®. The solvent was removed from the filtrate by distillation to a pot temperature of 75° C at 10-15 mm. The residual viscous oil was fractionally distilled to give 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol (a mixture of diastereomers). Yield 310 g (87% theory); bp 103°-106° C (1.0 mm); nD20 1.4730; mol wt. 210 (ms); nmr, 0.5δ, 0.8, 0.9 and 1.0 (6H, 4s, geminal dimethyl groups of the various diastereomers in the mixture), 1.0-1.1 (3H, d, buried under the CH3 singlets), 1.12 and 1.15 (3H, 2d, J=6.5 Hz, carbinol methyl groups of the various diastereomers in the mixture), 1.2-1.5 (6H, broad complex), 1.6 (3H, broad s, olefinic CH3), 1.7 (1H, s, hydroxyl H/exchanged by D2O, 1.8-2.4 (2H, broad complex, allylic methylene), 3.7 (1H, broad multiplet, carbinyl H), 5.2 (1H, broad multiplet, olefinic H); ir, 3360, 3040, 790 cm-1.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:6][CH2:7][CH:8]1[CH2:12][CH:11]=[C:10]([CH3:13])[C:9]1([CH3:15])[CH3:14])[C:3](=[O:5])[CH3:4].[OH-].[K+].[H][H]>[Cr]([O-])([O-])=O.[Cu+2].C(O)(CC)C>[CH3:1][CH:2]([CH2:6][CH2:7][CH:8]1[CH2:12][CH:11]=[C:10]([CH3:13])[C:9]1([CH3:15])[CH3:14])[CH:3]([OH:5])[CH3:4] |f:1.2,4.5|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-3-en-2-one
Quantity
350 g
Type
reactant
Smiles
CC(C(C)=O)=CCC1C(C(=CC1)C)(C)C
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
26.3 g
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture removed
FILTRATION
Type
FILTRATION
Details
filtered through a thin pad
FILTRATION
Type
FILTRATION
Details
of Filter-cel®
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate by distillation to a pot temperature of 75° C at 10-15 mm
DISTILLATION
Type
DISTILLATION
Details
The residual viscous oil was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)O)CCC1C(C(=CC1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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